ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H15Cl2NO4S and its molecular weight is 448.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Transformation
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of interest in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and materials. The chemical reactivity of similar ethyl amino-oxo-pyran-carboxylates allows for the creation of diverse chemical structures through reactions with various reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into a range of derivatives, including 1,6-diazanaphthalene and pyrano[2,3-b]pyridine derivatives, through treatment with different nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989). This versatility highlights the potential applications in synthetic organic chemistry, particularly in the development of novel organic compounds with significant biological activities.
Synthesis of Heterocyclic Compounds
The compound's structure lends itself to the synthesis of pyrano[4,3-b]pyrans, a class of heterocyclic compounds with potential pharmacological activities. For example, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyran[4,3-b]pyran-3-carboxylate derivatives have been synthesized via a one-pot three-component reaction, demonstrating the efficiency and versatility of using such ethyl amino-oxo-pyran-carboxylates in multicomponent reactions (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012). These methodologies provide a foundation for the synthesis of complex organic molecules with potential application in drug discovery and development.
Material Science and Photovoltaic Applications
Compounds structurally related to this compound have been explored for their utility in material science, particularly in the fabrication of organic–inorganic photodiode devices. The photovoltaic properties of similar pyranoquinoline derivatives have been studied, with findings suggesting their potential application in organic photovoltaics (Zeyada, El-Nahass, & El-Shabaan, 2016). These studies indicate the relevance of such compounds in the development of new materials for energy conversion and storage technologies.
Corrosion Inhibition
Additionally, pyran derivatives, closely related to the compound , have been investigated for their application in corrosion inhibition. These compounds have shown efficacy in protecting mild steel against acid corrosion, highlighting their potential use in industrial applications to enhance the durability and lifespan of metal structures and components (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
As a unique chemical, it may interact with its targets in a specific manner that results in changes at the molecular or cellular level
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires detailed studies at the molecular, cellular, and system levels .
properties
IUPAC Name |
ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(11-8-7-10(22)9-13(11)23)16-18(28-19(17)24)12-5-3-4-6-14(12)29-21(16)26/h3-9,15H,2,24H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDJIEKALKAMKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.